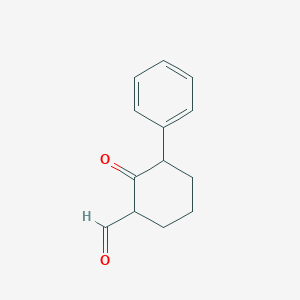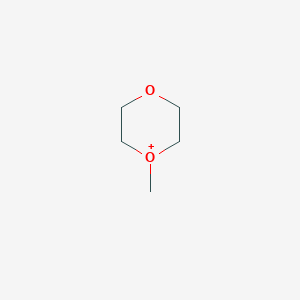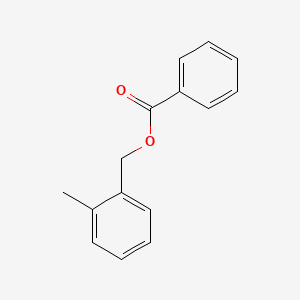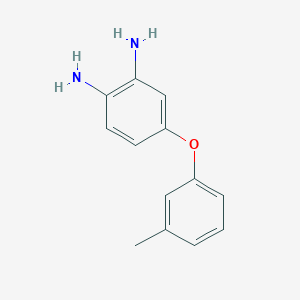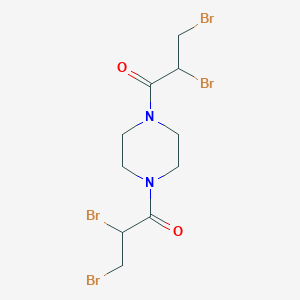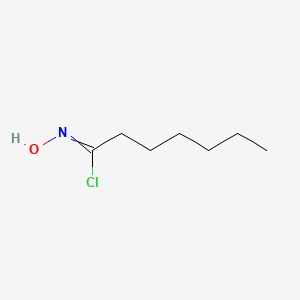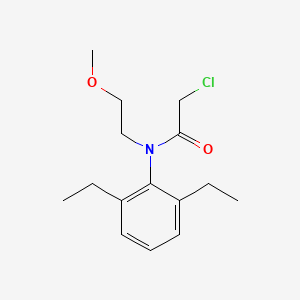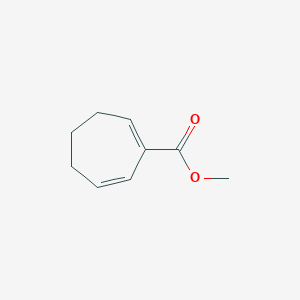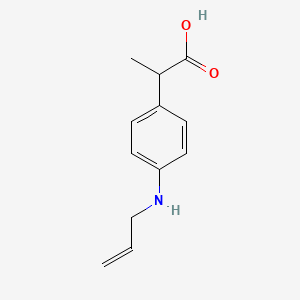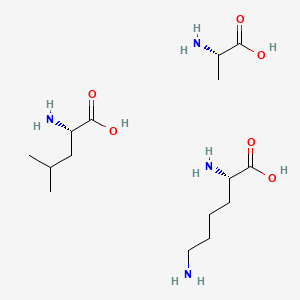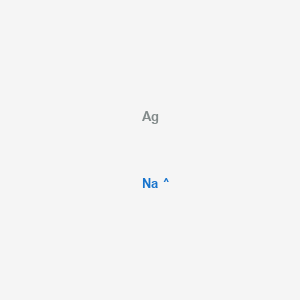
Silver;sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver sodium compounds, particularly silver sodium hydrogen zirconium phosphate, are of significant interest due to their unique properties and applications. These compounds combine the antimicrobial properties of silver with the chemical stability of sodium and zirconium phosphate, making them useful in various fields, including medicine, industry, and environmental science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silver sodium compounds can be synthesized through various methods, including chemical reduction and biological synthesis. Common reducing agents used in these processes include sodium borohydride, sodium citrate, and ascorbate . The reaction typically involves the reduction of silver ions (Ag⁺) in aqueous or nonaqueous solutions, leading to the formation of silver nanoparticles.
Industrial Production Methods
Industrial production of silver sodium compounds often involves large-scale chemical reduction processes. These methods utilize reducing agents like sodium borohydride and sodium citrate to produce silver nanoparticles efficiently. The process parameters, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the desired size and shape of the nanoparticles .
Análisis De Reacciones Químicas
Types of Reactions
Silver sodium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, silver ions can react with sodium hydroxide to form silver oxide (Ag₂O) and water . Additionally, silver ions can participate in redox reactions with other metal ions and organic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of silver sodium compounds include sodium hydroxide, hydrochloric acid, and various reducing agents like sodium borohydride and sodium citrate . These reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products
The major products formed from the reactions of silver sodium compounds include silver oxide, silver chloride, and various silver nanoparticles. These products have diverse applications in fields like medicine, environmental science, and materials science .
Aplicaciones Científicas De Investigación
Silver sodium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions due to their unique properties.
Biology: Employed in biological assays and imaging techniques.
Medicine: Utilized in antimicrobial coatings, wound dressings, and drug delivery systems.
Industry: Applied in the production of conductive inks, coatings, and sensors.
Mecanismo De Acción
The mechanism of action of silver sodium compounds involves the interaction of silver ions with cellular components. Silver ions bind to nucleophilic amino acids, sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition . This leads to the disruption of cellular processes and ultimately cell death. The antimicrobial properties of silver sodium compounds are primarily due to these interactions.
Comparación Con Compuestos Similares
Silver sodium compounds can be compared with other similar compounds, such as:
Silver zeolite A: Contains silver, zinc, sodium, and ammonium alumino-silicate.
Silver zinc zeolite A: Contains silver, zinc, sodium, and magnesium alumino-silicate.
The uniqueness of silver sodium compounds lies in their combination of antimicrobial properties and chemical stability, making them suitable for a wide range of applications.
Propiedades
Número CAS |
91572-30-4 |
|---|---|
Fórmula molecular |
AgNa |
Peso molecular |
130.858 g/mol |
Nombre IUPAC |
silver;sodium |
InChI |
InChI=1S/Ag.Na |
Clave InChI |
KIIUTKAWYISOAM-UHFFFAOYSA-N |
SMILES canónico |
[Na].[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14658783.png)
